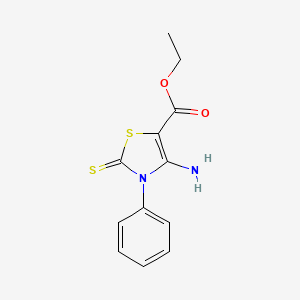

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-3-phenylpropanoate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol as a solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Ethyl 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for the development of new pharmaceuticals and materials .

Actividad Biológica

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound has the following chemical structure:

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This compound specifically has shown promise in several studies.

Anticancer Activity

Several studies have demonstrated the anticancer properties of thiazole derivatives. For instance, compounds with similar thiazole structures have been reported to exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |

| Compound 10 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |

| Ethyl derivative | Various cancer cell lines | Not specified |

The presence of specific substituents on the thiazole ring significantly influences its anticancer activity. For example, electron-donating groups enhance cytotoxicity by stabilizing the compound's interaction with target proteins.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. This compound has shown activity against various bacterial strains, indicating its potential use as an antibacterial agent.

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, some thiazole derivatives exhibit anticonvulsant activity. The structure of this compound suggests it may interact with neurotransmitter systems to exert these effects.

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific molecular targets within cells:

- Cytotoxicity : Compounds may induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticonvulsant Effects : These compounds might modulate ion channels or neurotransmitter receptors.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thiazole ring and substituents significantly affect biological activity:

- Electron-Donating Groups : Increase cytotoxicity.

- Halogen Substituents : Enhance antimicrobial properties.

For example, the introduction of a methoxy group at specific positions on the phenyl ring has been correlated with increased potency against certain cancer cell lines.

Case Studies

A recent study examined a series of thiazole compounds similar to ethyl 4-amino-3-phenyl derivatives and found that those with specific substitutions exhibited enhanced activity against human glioblastoma U251 cells and human melanoma WM793 cells .

Propiedades

IUPAC Name |

ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRRZHUVITJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222306 | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7202-71-3 | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.